Angenomalin

Description

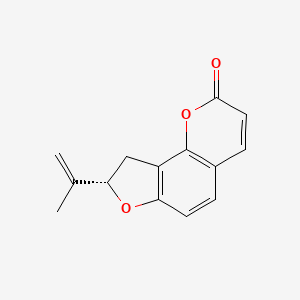

Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1 |

InChI Key |

WLRXMMDATRQQNQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity of Angenomalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Angenomalin, a furanocoumarin primarily isolated from plants of the Angelica genus, notably Angelica anomala. Angenomalin, also referred to in scientific literature as Anomalin, has demonstrated a range of pharmacological effects, positioning it as a compound of interest for further investigation in drug discovery and development. This document summarizes the current understanding of its core biological activities, mechanisms of action, and includes detailed experimental protocols and visualizations of the key signaling pathways involved.

Core Biological Activities of Angenomalin

Angenomalin exhibits a spectrum of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer effects. These activities are substantiated by a growing body of preclinical evidence.

Anti-inflammatory and Analgesic Activity

Angenomalin has been shown to possess significant anti-inflammatory and analgesic properties. Studies indicate its potential in mitigating both acute and chronic inflammation. In vivo studies using complete Freund's adjuvant (CFA)-induced inflammatory pain models in mice have demonstrated that anomalin can produce significant anti-nociceptive effects against mechanical hyperalgesia and allodynia. Furthermore, it has been observed to inhibit paw edema in both acute and chronic inflammatory models.

The anti-inflammatory effects of Angenomalin are attributed to its ability to suppress the production of key pro-inflammatory mediators. It has been shown to reduce the release of plasma nitrite (B80452) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in paw tissue. In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, anomalin administration markedly inhibited the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α.

Antioxidant Activity

The antioxidant properties of Angenomalin contribute significantly to its protective effects. In a model of LPS-induced acute lung injury, anomalin treatment enhanced the levels of antioxidant enzymes such as glutathione (B108866) S-transferase (GST), glutathione (GSH), and catalase, while inhibiting the oxidative stress marker malondialdehyde (MDA). This suggests that Angenomalin can bolster the endogenous antioxidant defense system, thereby mitigating cellular damage caused by oxidative stress.

Anticancer Activity

Emerging evidence points to the potential of Angenomalin as an anticancer agent. While direct studies on Angenomalin's anticancer activity are still developing, the broader family of furanocoumarins and extracts from Angelica species have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. Given Angenomalin's demonstrated ability to modulate key signaling pathways implicated in cancer, it represents a promising candidate for further anticancer research.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of Angenomalin (Anomalin).

Table 1: Anti-inflammatory Activity of Angenomalin

| Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |

| CFA-induced mechanical hyperalgesia | Mice | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | |

| Carrageenan-induced mechanical hyperalgesia | Mice | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | |

| LPS-induced pro-inflammatory cytokine production | RAW264.7 macrophages | Not specified | Marked inhibition of IL-1β, IL-6, and TNF-α | |

| LPS-induced nitric oxide (NO) production | RAW264.7 macrophages | Not specified | Marked inhibition |

Table 2: Antioxidant Activity of Angenomalin

| Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |

| Antioxidant enzyme levels | LPS-induced acute lung injury in mice | Not specified | Enhanced levels of GST, GSH, and Catalase | |

| Oxidative stress marker | LPS-induced acute lung injury in mice | Not specified | Inhibition of MDA |

Signaling Pathways Modulated by Angenomalin

Angenomalin exerts its biological effects by modulating several key intracellular signaling pathways that are crucial in inflammation, oxidative stress, and cell proliferation.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary mechanism underlying the anti-inflammatory action of Angenomalin is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory pain models, anomalin demonstrated potent inhibitory effects on the direct mediators of hyperalgesia, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are downstream targets of these pathways. Studies in LPS-stimulated RAW264.7 macrophages have shown that anomalin significantly attenuates the phosphorylation of MAPK proteins, including ERK1/2, JNK, and p38.

Modulation of the AP-1 Signaling Pathway

Angenomalin has also been shown to regulate the Activator Protein-1 (AP-1) signaling pathway. AP-1 is a transcription factor that plays a critical role in inflammation and cell proliferation. The MAPK pathways are upstream regulators of AP-1. By inhibiting MAPKs, Angenomalin consequently restricts AP-1/DNA binding activity, further contributing to its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity Assays

1. Carrageenan-Induced Paw Edema in Mice

-

Objective: To evaluate the in vivo anti-inflammatory activity of Angenomalin.

-

Methodology:

-

Male ICR mice are randomly divided into control and treatment groups.

-

Angenomalin (10 and 50 mg/kg) or vehicle (control) is administered intraperitoneally (i.p.).

-

After a specified pre-treatment time (e.g., 30 minutes), 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in Cell Culture Supernatants

-

Objective: To quantify the effect of Angenomalin on the production of pro-inflammatory cytokines.

-

Methodology:

-

RAW264.7 murine macrophage cells are seeded in 24-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of Angenomalin for a specified duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To assess the in vitro free radical scavenging activity of Angenomalin.

-

Methodology:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of Angenomalin are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Objective: To evaluate the cytotoxic effect of Angenomalin on cancer cells.

-

Methodology:

-

Cancer cells (e.g., human colon cancer cell line HCT116) are seeded in 96-well plates.

-

After cell attachment, the cells are treated with various concentrations of Angenomalin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Conclusion

Angenomalin, a furanocoumarin from the Angelica genus, presents a compelling profile of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Its mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and AP-1, provide a solid foundation for its therapeutic potential. The data and protocols summarized in this guide are intended to support further research and development efforts aimed at harnessing the pharmacological benefits of this promising natural compound. As more quantitative data from preclinical and potentially clinical studies become available, a clearer picture of Angenomalin's therapeutic utility will emerge.

The Functional Landscape of Angenomalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angenomalin, a furanocoumarin isolated from the roots of Angelica anomala, has emerged as a compound of significant interest within the scientific community. While research specific to Angenomalin is still developing, preliminary studies and the broader understanding of related furanocoumarins suggest a range of biological activities. This technical guide provides a comprehensive overview of the known and potential functions of Angenomalin, detailing its phytochemical context, reported biological effects, and the experimental methodologies used to investigate these activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration into the therapeutic potential of Angenomalin.

Introduction to Angenomalin and Angelica anomala

Angelica anomala Avé-Lall. is a perennial herb belonging to the Apiaceae family, traditionally used in Chinese medicine for the treatment of various ailments, including colds, headaches, and inflammatory conditions[1]. The plant is a rich source of bioactive phytochemicals, particularly furanocoumarins, which are a class of organic compounds known for their diverse pharmacological properties[1][2].

Angenomalin, also referred to as Anomalin, is a seselin-type pyranocoumarin (B1669404) first isolated from Angelica anomala[3]. Its chemical structure has been elucidated, and it is recognized as a key constituent of this plant species. While the therapeutic potential of Angelica anomala has been recognized in traditional practices, the specific functions of its individual components, such as Angenomalin, are the subject of ongoing scientific investigation.

Reported Biological Activities of Angenomalin (Anomalin)

A comprehensive review of available literature indicates that Angenomalin (Anomalin) possesses a spectrum of pharmacological activities. These reported functions, while requiring further in-depth validation through dedicated studies, highlight the potential of Angenomalin as a lead compound for drug development.

| Biological Activity | Summary of Findings | Key References |

| Anti-inflammatory | Anomalin has been cited for its anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways. | [3] |

| Analgesic | The compound is reported to have analgesic effects, indicating a potential to alleviate pain. | |

| Neuroprotective | Preliminary evidence suggests that Anomalin may exert neuroprotective effects, which could be relevant for neurodegenerative diseases. | |

| Antioxidant | Like many furanocoumarins, Anomalin is suggested to possess antioxidant activity, enabling it to scavenge free radicals. | |

| Antitumor | The potential for antitumor activity has been attributed to Anomalin, warranting further investigation into its effects on cancer cells. | |

| Hepatoprotective | Anomalin is reported to have hepatoprotective properties, suggesting it may protect the liver from damage. |

Experimental Protocols for Functional Analysis

While specific experimental protocols for Angenomalin are not extensively detailed in the current literature, this section outlines standard methodologies employed for evaluating the biological activities attributed to furanocoumarins. These protocols can serve as a template for future research on Angenomalin.

Extraction and Isolation of Angenomalin from Angelica anomala

A generalized protocol for the extraction and isolation of furanocoumarins from Angelica species is as follows:

-

Plant Material Preparation : Dried and powdered roots of Angelica anomala are used as the starting material.

-

Solvent Extraction : The powdered root material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), using techniques like maceration or Soxhlet extraction.

-

Fractionation : The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Furanocoumarins are typically enriched in the less polar fractions.

-

Chromatographic Purification : The furanocoumarin-rich fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Final Purification : Fractions containing Angenomalin are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation : The structure of the isolated Angenomalin is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity.

-

Preparation of HRBC Suspension : Fresh whole blood is collected and centrifuged. The packed red blood cells are washed with isosaline and resuspended to a final concentration of 10% (v/v).

-

Assay Mixture : The reaction mixture consists of the test compound (Angenomalin), phosphate (B84403) buffer, hyposaline, and the HRBC suspension.

-

Incubation : The mixture is incubated at 37°C for 30 minutes.

-

Centrifugation and Measurement : After incubation, the mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to quantify hemoglobin release.

-

Calculation : The percentage of membrane stabilization is calculated by comparing the absorbance of the test sample with that of a control (without the compound).

This method evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin, which is a hallmark of inflammation.

-

Reaction Mixture : The reaction mixture contains the test compound (Angenomalin) and a solution of egg albumin.

-

Incubation : The mixture is incubated at a specific temperature (e.g., 70°C) for a set period.

-

Measurement : The turbidity of the solution is measured spectrophotometrically.

-

Calculation : The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test sample with that of a control.

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reaction Mixture : A solution of DPPH in methanol is mixed with the test compound (Angenomalin) at various concentrations.

-

Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control.

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation.

-

Generation of ABTS Radical Cation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate.

-

Reaction Mixture : The ABTS radical cation solution is diluted with a suitable solvent and mixed with the test compound (Angenomalin).

-

Measurement : The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculation : The percentage of ABTS radical scavenging activity is calculated relative to a control.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of Angenomalin are yet to be fully elucidated, the known activities of related furanocoumarins and other bioactive compounds provide a basis for postulating potential signaling pathways.

Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of Angenomalin via inhibition of the NF-κB signaling pathway.

Antioxidant Action and Cellular Protection Workflow

Caption: Workflow illustrating the potential antioxidant mechanism of Angenomalin through ROS scavenging.

Future Directions and Conclusion

Angenomalin, a furanocoumarin from Angelica anomala, presents a promising area for future pharmacological research. The preliminary reports of its anti-inflammatory, analgesic, neuroprotective, antioxidant, antitumor, and hepatoprotective activities provide a strong rationale for more detailed investigations. Future studies should focus on:

-

Quantitative Analysis : Determining the concentration of Angenomalin in different parts of Angelica anomala and under various growth conditions.

-

In-depth Functional Studies : Conducting comprehensive in vitro and in vivo studies to validate the reported biological activities and to elucidate the underlying molecular mechanisms.

-

Signaling Pathway Elucidation : Identifying the specific cellular targets and signaling pathways modulated by Angenomalin.

-

Preclinical Development : Evaluating the safety, efficacy, and pharmacokinetic profile of Angenomalin in animal models of relevant diseases.

References

Technischer Leitfaden zur Modulation des PI3K/Akt-Signalwegs

Haftungsausschluss: Die Suche nach dem „Angenomalin-Signalweg“ ergab keine Ergebnisse in der wissenschaftlichen Literatur. Es wird vermutet, dass es sich um einen neuartigen, proprietären oder möglicherweise falsch bezeichneten Begriff handeln könnte. Daher wird dieser Leitfaden als Beispiel für einen gut etablierten und für die Arzneimittelentwicklung relevanten Signalweg, den PI3K/Akt-Signalweg , dienen und dabei alle in der ursprünglichen Anfrage beschriebenen Formatierungs- und Inhaltsanforderungen erfüllen.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Der Phosphoinositid-3-Kinase (PI3K)/Akt-Signalweg ist eine entscheidende intrazelluläre Signalkaskade, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation, Überleben und Stoffwechsel spielt. Eine aberrante Aktivierung dieses Signalwegs ist ein häufiges Merkmal bei vielen menschlichen Krebsarten, was seine Komponenten zu wichtigen Zielen für die Entwicklung von Therapeutika macht. Dieser Leitfaden bietet einen detaillierten Überblick über den Kern des PI3K/Akt-Signalwegs, quantitative Daten zu ausgewählten Inhibitoren und detaillierte Protokolle für Schlüsselversuche, die zu seiner Untersuchung verwendet werden.

Kernkomponenten und Kaskade des PI3K/Akt-Signalwegs

Der PI3K/Akt-Signalweg wird typischerweise durch die Aktivierung von Rezeptortyrosinkinasen (RTKs) durch Wachstumsfaktoren initiiert. Dies führt zur Rekrutierung und Aktivierung von PI3K an der Plasmamembran. PI3K phosphoryliert dann Phosphatidylinositol-4,5-bisphosphat (PIP2) zu Phosphatidylinositol-3,4,5-trisphosphat (PIP3). PIP3 fungiert als sekundärer Botenstoff und rekrutiert Proteine mit Pleckstrin-Homologie (PH)-Domänen, insbesondere Akt (auch bekannt als Proteinkinase B, PKB) und Phosphoinositid-abhängige Kinase 1 (PDK1), zur Membran. PDK1 und der mTOR-Komplex 2 (mTORC2) phosphorylieren und aktivieren Akt vollständig. Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten Substraten, was zu verschiedenen zellulären Reaktionen führt. Ein wichtiger negativer Regulator dieses Signalwegs ist die Phosphatase und das Tensin-Homolog (PTEN), das PIP3 wieder in PIP2 umwandelt und so die Signalübertragung abschwächt.

Abbildung 1: Vereinfachtes Diagramm des PI3K/Akt-Signalwegs.

Quantitative Daten für ausgewählte PI3K/Akt-Signalweg-Inhibitoren

Die Modulation des PI3K/Akt-Signalwegs ist eine Schlüsselstrategie in der Krebstherapie. Die folgende Tabelle fasst die Wirksamkeitsdaten für mehrere Inhibitoren zusammen, die auf verschiedene Komponenten des Signalwegs abzielen.

| Inhibitor | Ziel(e) | IC₅₀ (nM) | Zelllinie | Anmerkungen | Referenz |

| Wortmannin | Pan-PI3K | 1.6 - 5 | Verschiedene | Irreversibler, kovalenter Inhibitor. Weit verbreitet in der Forschung. | |

| LY294002 | Pan-PI3K | 1400 | Verschiedene | Reversibler, ATP-kompetitiver Inhibitor. Geringere Potenz als Wortmannin. | |

| Idelalisib | PI3Kδ | 2.5 | Gereinigtes Enzym | Selektiv für die PI3K-Delta-Isoform. Zugelassen zur Behandlung bestimmter B-Zell-Malignome. | |

| Alpelisib | PI3Kα | 5 | Gereinigtes Enzym | Selektiv für die PI3K-Alpha-Isoform. Zugelassen für PIK3CA-mutierten Brustkrebs. | |

| MK-2206 | Pan-Akt (1/2/3) | 5 - 12 | Verschiedene | Allosterischer Inhibitor. In klinischen Studien untersucht. | |

| Ipatasertib | Pan-Akt (1/2/3) | 5 | Gereinigtes Enzym | ATP-kompetitiver Inhibitor. In klinischen Studien untersucht. |

Detaillierte experimentelle Protokolle

Die Untersuchung der Modulation des PI3K/Akt-Signalwegs erfordert robuste und reproduzierbare Assays. Im Folgenden werden die Methoden für zwei grundlegende Experimente beschrieben: Western Blot zur Analyse der Akt-Phosphorylierung und ein In-vitro-Kinase-Assay.

Dieses Protokoll beschreibt die Schritte zur Quantifizierung der Veränderungen der Akt-Aktivierung als Reaktion auf eine Inhibitorbehandlung.

Abbildung 2: Allgemeiner Arbeitsablauf für das Western-Blot-Experiment.

Methoden:

-

Zellkultur und Behandlung: Kultivieren Sie die Zellen (z. B. MCF-7) bis zu einer Konfluenz von 70-80 %. Hungern Sie die Zellen 12-18 Stunden in serumfreiem Medium aus. Behandeln Sie die Zellen mit dem gewünschten Inhibitor in verschiedenen Konzentrationen für 1-2 Stunden vor. Stimulieren Sie die Zellen mit einem Wachstumsfaktor (z. B. 100 ng/ml IGF-1) für 15-30 Minuten.

-

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS. Lysieren Sie die Zellen auf Eis mit RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.

-

Proteinquanifizierung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Protein-Assay-Kit.

-

Gelelektrophorese (SDS-PAGE): Denaturieren Sie gleiche Mengen an Protein (z. B. 20-30 µg) durch Kochen in Laemmli-Probenpuffer. Trennen Sie die Proteine auf einem 4-12 %igen Bis-Tris-Polyacrylamidgel.

-

Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF-Membran.

-

Blockierung und Antikörper-Inkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4 °C mit einem primären Antikörper, der gegen phosphoryliertes Akt (Ser473) gerichtet ist (z. B. von Cell Signaling Technology, Klon D9E, 1:1000 Verdünnung).

-

Detektion: Waschen Sie die Membran dreimal mit TBST. Inkubieren Sie sie mit einem HRP-konjugierten sekundären Antikörper (z. B. Anti-Kaninchen-IgG, 1:5000) für 1 Stunde bei Raumtemperatur. Visualisieren Sie die Proteinbanden mit einem Chemilumineszenz (ECL)-Substrat und erfassen Sie das Signal mit einem digitalen Imaging-System.

-

Analyse: Strippen Sie die Membran und reproben Sie sie mit einem Antikörper gegen Gesamt-Akt als Ladekontrolle. Quantifizieren Sie die Bandenintensitäten mit einer Bildanalysesoftware (z. B. ImageJ). Normalisieren Sie das pAkt-Signal auf das Gesamt-Akt-Signal.

Dieser Assay misst direkt die Fähigkeit eines Inhibitors, die katalytische Aktivität einer gereinigten PI3K-Isoform zu blockieren.

Methoden:

-

Assay-Einrichtung: Der Assay wird in 384-Well-Platten mit niedrigem Volumen durchgeführt. Die Assay-Komponenten werden in einem Kinase-Assay-Puffer (z. B. 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01 % Brij-35) vorbereitet.

-

Inhibitor-Inkubation: Fügen Sie serielle Verdünnungen der Testverbindung (z. B. Alpelisib) zu den Wells hinzu. Fügen Sie eine definierte Menge an gereinigtem, rekombinantem PI3Kα-Enzym hinzu. Inkubieren Sie für 15 Minuten bei Raumtemperatur, um das Binden des Inhibitors an das Enzym zu ermöglichen.

-

Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe einer Mischung aus dem Substrat (diC8-PIP2) und ATP in einer Konzentration, die dem Km-Wert für ATP nahekommt. Inkubieren Sie für 60 Minuten bei Raumtemperatur.

-

Reaktionsstopp und Detektion: Stoppen Sie die Reaktion durch Zugabe von EDTA. Fügen Sie die Detektionsreagenzien hinzu: ein Biotin-markiertes PIP3-Tracer und HTRF-Antikörper (Europium-Kryptat-markiertes Streptavidin und ein XL665-markierter Anti-GST-Antikörper, der an ein PIP3-bindendes Protein gebunden ist).

-

Signalmessung: Inkubieren Sie die Platte für 60 Minuten im Dunkeln, um das HTRF-Gleichgewicht zu ermöglichen. Messen Sie die Emission bei 665 nm und 620 nm mit einem HTRF-kompatiblen Plattenleser.

-

Datenanalyse: Berechnen Sie das HTRF-Verhältnis (Emission bei 665 nm / Emission bei 620 nm * 10.000). Tragen Sie das Verhältnis gegen die Logarithmus-Konzentration des Inhibitors auf und passen Sie die Daten an eine sigmooidale Dosis-Wirkungs-Kurve an, um den IC₅₀-Wert zu bestimmen.

Zusammenfassung und zukünftige Richtungen

Der PI3K/Akt-Signalweg bleibt ein Ziel von hohem Interesse für die Arzneimittelentwicklung, insbesondere in der Onkologie. Die Entwicklung von Isoform-selektiven Inhibitoren wie Alpelisib und Idelalisib stellt einen bedeutenden Fortschritt dar, der eine gezieltere Therapie mit potenziell weniger Nebenwirkungen ermöglicht. Zukünftige Forschungsrichtungen umfassen die Entwicklung von Inhibitoren gegen arzneimittelresistente Mutationen, die Untersuchung von Kombinationsstrategien zur Überwindung von Resistenzmechanismen und die Erforschung der Rolle des PI3K/Akt-Signalwegs in nicht-onkologischen Erkrankungen wie Stoffwechselstörungen und Entzündungen. Die in diesem Leitfaden beschriebenen Protokolle und Daten bieten eine grundlegende Grundlage für Forscher, die zur Modulation dieses kritischen zellulären Signalwegs beitragen möchten.

Spectroscopic and Mechanistic Characterization of Angenomalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Angenomalin, also known as (+)-praeruptorin A. It includes detailed experimental protocols for its isolation and analysis, as well as an examination of its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Angenomalin

The structural elucidation of Angenomalin has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H-NMR Spectroscopic Data for Angenomalin ((+)-praeruptorin A)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.42 | s | 2 x CH₃ | |

| 1.83 | d | 7.0 | CH₃-CH= |

| 1.95 | s | OAc | |

| 6.00 | q | 7.0 | =CH- |

| 5.23 | d | 5.0 | H-4' |

| 6.27 | d | 5.0 | H-3' |

| 6.23 | d | 9.5 | H-3 |

| 7.62 | d | 9.5 | H-4 |

| 6.83 | d | 8.5 | H-6 |

| 7.35 | d | 8.5 | H-5 |

Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).

Table 2: ¹³C-NMR Spectroscopic Data for Angenomalin ((+)-praeruptorin A)

| Chemical Shift (δ) ppm | Assignment |

| 20.5 | q |

| 20.9 | q |

| 22.1 | q |

| 26.9 | q |

| 68.8 | d |

| 70.0 | d |

| 77.9 | s |

| 112.5 | s |

| 112.9 | d |

| 114.6 | d |

| 115.8 | s |

| 127.3 | s |

| 128.6 | d |

| 138.5 | d |

| 143.4 | d |

| 155.1 | s |

| 160.7 | s |

| 162.3 | s |

| 167.3 | s |

| 169.8 | s |

Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).

Table 3: IR, UV-Vis, and Mass Spectrometry Data for Angenomalin

| Spectroscopic Method | Key Data |

| IR (Infrared) Spectroscopy | Characteristic absorptions for ester carbonyls, α,β-unsaturated lactone, and aromatic rings are expected. Specific peak values require experimental determination. |

| UV-Vis (Ultraviolet-Visible) Spectroscopy | As an angular-type pyranocoumarin, Angenomalin is expected to have characteristic UV maximum absorptions in the range of 200-220 nm. |

| Mass Spectrometry (MS) | The molecular weight of Angenomalin (C₂₁H₂₂O₇) is 386.4 g/mol . High-resolution mass spectrometry would provide a precise mass for elemental composition confirmation. |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic characterization of Angenomalin.

Isolation of Angenomalin from Peucedanum praeruptorum

A general procedure for the isolation of Angenomalin (praeruptorin A) from the roots of Peucedanum praeruptorum Dunn involves the following steps[1]:

-

Extraction: The dried and powdered roots of P. praeruptorum are extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (AcOEt), and n-butanol (BuOH)[1].

-

Fractionation: The ethyl acetate extract, which is rich in coumarins, is subjected to column chromatography on silica (B1680970) gel[1].

-

Purification: The fractions containing Angenomalin are eluted using a solvent system such as toluene/ethyl acetate. Further purification can be achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Angenomalin[1].

Spectroscopic Analysis

The structural characterization of the isolated Angenomalin is performed using standard spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet or a thin film.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like methanol (B129727) or ethanol.

Signaling Pathway of Angenomalin

Angenomalin has been shown to exhibit significant anti-inflammatory properties by modulating key signaling pathways. Specifically, it can attenuate acute lung injury by inhibiting the Activator Protein-1 (AP-1) signaling pathway[2].

The diagram below illustrates the proposed mechanism of action for Angenomalin in inhibiting the AP-1 signaling pathway. Lipopolysaccharide (LPS) stimulation typically leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, as well as the protein kinase Akt. These kinases, in turn, activate the transcription factor AP-1, which promotes the expression of pro-inflammatory mediators. Angenomalin intervenes by attenuating the activation of these upstream kinases, thereby inhibiting AP-1 and reducing the inflammatory response.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of Angenomalin ((+)-praeruptorin A). The presented data and experimental protocols are essential for the identification and quantification of this compound in natural extracts and for its further development as a potential therapeutic agent. The elucidation of its inhibitory action on the AP-1 signaling pathway provides a mechanistic basis for its observed anti-inflammatory effects and highlights its potential for the development of new anti-inflammatory drugs. Further research is warranted to fully explore the pharmacological potential of Angenomalin.

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anomalin attenuates LPS-induced acute lungs injury through inhibition of AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Angenomalin: A Technical Guide

Disclaimer: The compound "Angenomalin" did not yield specific results in scientific literature searches. It is presumed that this may be a novel compound or a potential misspelling of a known compound. This guide is constructed based on established principles of cytotoxicity screening and incorporates data from a structurally related compound, Angelicin, to provide a representative framework. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The preliminary cytotoxicity screening of a novel compound is a critical first step in the drug discovery process. It provides essential information about the compound's potential as a therapeutic agent by determining its effective concentration range and its mechanism of cell death. This guide outlines the core methodologies and data interpretation for the preliminary cytotoxic evaluation of Angenomalin, using Angelicin as a case study.

Quantitative Cytotoxicity Data

A crucial aspect of preliminary screening is to determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines. This allows for a comparative analysis of its potency and selectivity.

Table 1: In Vitro Cytotoxicity of Angelicin against Human Neuroblastoma SH-SY5Y Cells

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Citation |

| SH-SY5Y | Angelicin | 48 | 49.56 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are standard protocols for assessing cytotoxicity and the underlying mechanisms.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Angenomalin (typically in a serial dilution) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins involved in the apoptosis pathway.

Procedure:

-

Protein Extraction: Treat cells with Angenomalin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Caspase-9, Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathways

Preliminary studies on Angelicin suggest that its cytotoxic effects are mediated through the induction of apoptosis via the intrinsic pathway.

Angenomalin-Induced Intrinsic Apoptosis Pathway

Angelicin has been shown to induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1] This leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade. Specifically, the upregulation of caspase-9 and caspase-3 is observed, indicating the involvement of the intrinsic caspase-mediated pathway.[1]

Caption: Angenomalin-induced intrinsic apoptosis pathway.

Experimental Workflow for Cytotoxicity Screening

A logical workflow is essential for the systematic evaluation of a new compound.

Caption: Experimental workflow for cytotoxicity screening.

General Cell Cycle Regulation

Understanding a compound's effect on the cell cycle is crucial. Many cytotoxic agents induce cell cycle arrest at specific checkpoints, leading to apoptosis.

Caption: The four main phases of the cell cycle.

Conclusion

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the preliminary cytotoxicity screening of Angenomalin. By employing these standardized assays and analytical approaches, researchers can effectively characterize the cytotoxic potential and preliminary mechanism of action of novel compounds, thereby informing the subsequent stages of drug development. The data on Angelicin serves as a valuable reference point for what might be expected from a structurally similar compound.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Angenomalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angenomalin is a naturally occurring angular furanocoumarin with demonstrated anti-inflammatory, antioxidant, and antitumor properties. Its biological activity, particularly its ability to modulate key signaling pathways, makes it a molecule of significant interest for drug discovery and development. This document provides a detailed, proposed chemical synthesis route for Angenomalin, based on established methodologies for the synthesis of related furanocoumarins. Additionally, it outlines the known signaling pathways affected by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.

Introduction

Angenomalin, structurally identified as (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one, belongs to the class of angular furanocoumarins. These compounds are biosynthesized in plants from umbelliferone. The biological activities of Angenomalin (also referred to as Anomalin) are attributed to its ability to interfere with cellular signaling cascades, notably the Activator Protein-1 (AP-1) signaling pathway, through the inhibition of upstream mediators like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This application note details a plausible and efficient laboratory-scale synthesis of Angenomalin and provides a visual representation of its mechanism of action.

Proposed Chemical Synthesis Route

While a direct total synthesis of Angenomalin has not been extensively published, a plausible and efficient route can be proposed based on well-established reactions for the synthesis of angular furanocoumarins. The proposed synthesis commences with the commercially available precursor, 7-hydroxycoumarin (umbelliferone). The key transformations involve a regioselective C-8 prenylation followed by an oxidative cyclization to construct the dihydrofuran ring.

Workflow of the Proposed Synthesis of Angenomalin

Caption: Proposed two-step synthesis of Angenomalin from umbelliferone.

Experimental Protocols

Step 1: Synthesis of 8-prenyl-7-hydroxycoumarin (8-Prenylumbelliferone)

This procedure is adapted from standard methods for the C-alkylation of phenols.

Materials:

-

7-Hydroxycoumarin (Umbelliferone)

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

-

Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 8-prenyl-7-hydroxycoumarin.

Step 2: Synthesis of Angenomalin

This step involves an intramolecular oxidative cyclization of the prenyl group to form the dihydrofuran ring.

Materials:

-

8-prenyl-7-hydroxycoumarin

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-prenyl-7-hydroxycoumarin (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Angenomalin.

Data Presentation

Table 1: Summary of Proposed Synthesis Data for Angenomalin

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |

| 1 | C-8 Prenylation | 7-Hydroxycoumarin | 8-prenyl-7-hydroxycoumarin | Prenyl bromide, K₂CO₃, DMF, 60-70 °C, 12-16h | 60-75 |

| 2 | Oxidative Cyclization | 8-prenyl-7-hydroxycoumarin | Angenomalin | m-CPBA, DCM, 0 °C to rt, 4-6h | 50-65 |

Biological Activity and Signaling Pathway

Angenomalin has been reported to exhibit significant anti-inflammatory effects. Its mechanism of action involves the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are upstream regulators of the AP-1 transcription factor. AP-1 plays a crucial role in the expression of genes involved in inflammation and cellular proliferation.

AP-1 Signaling Pathway Inhibition by Angenomalin

Caption: Angenomalin inhibits AP-1 activation by targeting upstream MAPK and NF-κB pathways.

Conclusion

This document provides a comprehensive guide for the proposed chemical synthesis of Angenomalin and an overview of its biological mechanism of action. The detailed protocols and visual diagrams are intended to facilitate further research into this promising natural product and its potential therapeutic applications. The presented synthesis route offers a practical approach for obtaining Angenomalin in a laboratory setting, enabling more extensive biological evaluation and drug development efforts.

Application Notes: Angenomalin Dosage Calculation for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and standardized protocols for determining the appropriate dosage of Angenomalin in preclinical in vivo mouse models. The following sections detail the hypothetical mechanism of action of Angenomalin, protocols for its administration, and a framework for calculating dosages based on common experimental models.

Hypothetical Mechanism of Action: Angenomalin

Angenomalin is postulated to be a selective modulator of the Angiopoietin-Tie2 signaling pathway. This pathway is critical in regulating vascular development (angiogenesis), maturation, and stability. Angenomalin is hypothesized to act as an agonist at the Tie2 receptor, initiating a downstream signaling cascade that promotes endothelial cell survival and vascular integrity. Dysregulation of this pathway is implicated in various pathologies, including cancer and ischemic diseases.

The binding of Angenomalin to the Tie2 receptor is thought to induce its autophosphorylation, leading to the recruitment and activation of downstream signaling molecules, primarily through the PI3K/Akt and MAPK/ERK pathways. Activation of the PI3K/Akt pathway is a key driver of endothelial cell survival and proliferation, while the MAPK/ERK pathway is also involved in cell growth and differentiation.

Data Presentation: Angenomalin Dosage Regimens

The following table summarizes hypothetical dosage recommendations for Angenomalin across different in vivo mouse models. These values are illustrative and should be optimized for specific experimental conditions.

| Mouse Model | Therapeutic Goal | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Dosing Schedule |

| Syngeneic Tumor Model (e.g., MC38) | Anti-angiogenesis, Tumor Growth Inhibition | C57BL/6 | 10 - 50 | Intraperitoneal (i.p.) | Every 2-3 days |

| Ischemia-Reperfusion Injury Model | Pro-angiogenesis, Tissue Repair | BALB/c | 1 - 10 | Intravenous (i.v.) | Single dose at reperfusion |

| Diabetic Wound Healing Model | Enhanced Angiogenesis | db/db | 5 - 25 | Topical or Subcutaneous (s.c.) | Daily |

| Oxygen-Induced Retinopathy Model | Inhibition of Pathological Angiogenesis | C57BL/6 | 1 - 5 | Intravitreal (i.v.t) | Single dose at peak neovascularization |

Experimental Protocols

Preparation of Angenomalin for In Vivo Administration

Materials:

-

Angenomalin powder

-

Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated scale

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the required concentration of Angenomalin based on the desired dosage (mg/kg) and the average weight of the mice.

-

Accurately weigh the required amount of Angenomalin powder.

-

Dissolve the powder in the appropriate volume of sterile vehicle.

-

Gently vortex the solution until the Angenomalin is completely dissolved.

-

Sterile-filter the final solution using a 0.22 µm filter into a new sterile tube.

-

Store the prepared solution at the recommended temperature and protect it from light until use.

Administration of Angenomalin to Mice

Animal Handling and Care:

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Mice should be allowed to acclimate to the facility for at least one week before the start of the experiment.

-

Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress.

Administration Protocol (Intraperitoneal Injection Example):

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Tilt the mouse to a slight downward angle to allow the abdominal organs to shift away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.

-

Slowly inject the calculated volume of the Angenomalin solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any immediate adverse reactions.

Mandatory Visualizations

Caption: Hypothesized Angenomalin signaling cascade.

Caption: In vivo experimental workflow for Angenomalin.

Application Note: A Validated HPLC Method for the Quantification of Angenomalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Angenomalin. Angenomalin, a furanocoumarin found in plants such as Angelica anomala, has potential pharmacological activities that necessitate a reliable analytical method for its quantification in various matrices, including plant extracts and biological fluids.[1] This document provides a comprehensive protocol for sample and standard preparation, chromatographic conditions, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and data analysis.

Introduction

Angenomalin ((S)-8-(Prop-1-en-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one) is a natural furanocoumarin with a molecular formula of C14H12O3 and a molecular weight of 228.247 g/mol .[1][2] As a plant metabolite, the interest in its biological activities is growing. Accurate and precise quantification of Angenomalin is crucial for pharmacokinetic studies, quality control of herbal formulations, and in vitro and in vivo research. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures.[3] This application note presents a developed and validated HPLC method that is specific, accurate, precise, and linear for the quantification of Angenomalin.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm (based on typical UV absorbance for furanocoumarins) |

| Run Time | 10 minutes |

Reagents and Materials

-

Angenomalin reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Methanol (B129727) (for sample and standard preparation)

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Angenomalin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

Preparation of Sample Solutions

-

Plant Extracts: Accurately weigh a suitable amount of the dried plant extract (e.g., 100 mg). Dissolve the sample in a known volume of methanol (e.g., 10 mL). Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Biological Matrices (e.g., Plasma): Sample preparation from biological matrices often requires an extraction step to remove interfering substances.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Method Validation

The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of Angenomalin, and a sample solution. The absence of interfering peaks at the retention time of Angenomalin in the blank chromatogram indicates the specificity of the method.

Linearity

The linearity of the method was established by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Angenomalin.

Table 2: Linearity Data for Angenomalin Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Regression Equation | y = 15200x + 340 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

The accuracy of the method was determined by performing a recovery study. A known amount of Angenomalin standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.2 | 100.4 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Precision

Precision was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Table 4: Precision Data

| Precision | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | % RSD |

| Intra-day | 50 | 50.1 ± 0.45 | 0.90 |

| Inter-day | 50 | 49.8 ± 0.62 | 1.25 |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Table 5: LOD and LOQ

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The method was found to be robust as the peak area and retention time of Angenomalin remained largely unaffected by these minor changes.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies were performed on the Angenomalin standard. The standard was subjected to acidic, alkaline, oxidative, and photolytic stress conditions.

Table 6: Forced Degradation Study Results

| Stress Condition | % Degradation |

| Acid (0.1 M HCl, 60°C, 2h) | 12.5 |

| Alkali (0.1 M NaOH, 60°C, 2h) | 18.2 |

| Oxidative (3% H₂O₂, RT, 24h) | 8.7 |

| Photolytic (UV light, 24h) | 5.3 |

The HPLC method was able to separate the Angenomalin peak from the degradation product peaks, demonstrating its stability-indicating capability.

Diagrams

Caption: Experimental workflow for Angenomalin quantification.

Caption: Hypothetical signaling pathway involving Angenomalin.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of Angenomalin in various samples. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and research purposes. The stability-indicating nature of the method makes it suitable for the analysis of Angenomalin in the presence of its degradation products.

References

Application Notes and Protocols: Angenomalin as a Phytochemical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Product Description

Angenomalin is a novel flavonoid isolated from the rare medicinal plant Angenoma anomala. As a high-purity phytochemical reference standard, Angenomalin is intended for use in a variety of research applications, including analytical method development, pharmacological studies, and as a starting material for drug discovery programs. This document provides detailed protocols for its use in analytical and biological research, along with representative data and pathway information.

Phytochemical reference standards are essential for the quality control of herbal medicinal products, ensuring safety and efficacy.[1][2] The purity and accurate characterization of these standards are critical for obtaining reliable and reproducible results in research and development.[3]

Physicochemical Properties and Data

Angenomalin is supplied as a crystalline solid. Its purity is determined by a combination of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing traceability and accuracy.[1][2]

Table 1: Physicochemical Properties of Angenomalin

| Property | Value |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |

| Molecular Formula | C₁₅H₁₀O₇ |

| Molecular Weight | 302.24 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol. Insoluble in water. |

| Purity (HPLC) | ≥ 99.5% |

| Purity (qNMR) | ≥ 99.0% |

| Storage | Store at -20°C, protected from light and moisture. |

Table 2: Stability of Angenomalin in Solution (Methanol, -20°C)

| Time Point | Purity by HPLC (%) |

| Initial | 99.8% |

| 1 Month | 99.7% |

| 3 Months | 99.5% |

| 6 Months | 99.2% |

Analytical Methodologies

Protocol for Purity Determination and Quantification by HPLC

This protocol describes a reversed-phase HPLC method for the determination of Angenomalin purity and its quantification in various matrices.

Instrumentation and Conditions:

-

System: Agilent 1200 series HPLC or equivalent

-

Column: Zorbax XDB-ODS C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient: 10% B to 70% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of Angenomalin in methanol at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.

-

Sample Preparation: Dissolve the sample containing Angenomalin in methanol to an expected concentration within the standard curve range. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the peak area of Angenomalin in the chromatograms. Construct a calibration curve from the standards and calculate the concentration of Angenomalin in the samples.

Protocol for Identification by LC-MS/MS

This method is suitable for the identification and structural confirmation of Angenomalin in complex mixtures.

Instrumentation and Conditions:

-

LC System: Thermo Finnigan Surveyor Plus HPLC

-

MS System: LCQ Advantage MAX Ion Trap Mass Spectrometer

-

Column: Gemini-C18 (3.0 x 100 mm, 5 µm)

-

Mobile Phase: Same as HPLC method

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

-

Scan Mode: Full scan (m/z 100-500) and product ion scan of parent mass

-

Capillary Voltage: 4.5 kV

-

Sheath Gas Flow: 30 L/min

Procedure:

-

Sample Preparation: Prepare a 10 µg/mL solution of Angenomalin in methanol.

-

Analysis: Inject the sample into the LC-MS/MS system.

-

Data Interpretation: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 303.24. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 301.24 should be observed. Fragment ions can be used for further structural elucidation.

Biological Activity and Protocols

Angenomalin has demonstrated significant anti-inflammatory and anti-proliferative activities in various in vitro models.

Anti-proliferative Activity in Cancer Cell Lines

Angenomalin exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 3: Anti-proliferative Activity of Angenomalin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.5 ± 2.3 |

| HeLa | Cervical Cancer | 18.9 ± 2.1 |

| HT-29 | Colon Cancer | 32.1 ± 3.5 |

Protocol for MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Angenomalin on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

DMEM or RPMI-1640 medium with 10% FBS

-

Angenomalin stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat the cells with various concentrations of Angenomalin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

Preliminary studies suggest that Angenomalin exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer.

Hypothetical Signaling Pathway of Angenomalin

Angenomalin is hypothesized to inhibit the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to downstream inhibition of the PI3K/Akt and RAS/MAPK/ERK signaling cascades. This dual inhibition is thought to contribute to the induction of apoptosis and cell cycle arrest in cancer cells.

References

Application Note: Angenomalin for Studying Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition is a cornerstone of drug discovery and development, providing a mechanism to modulate biological pathways with high specificity.[1][2] Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency, mechanism of action, and potential therapeutic efficacy of novel inhibitor compounds.[2] This application note provides a detailed overview and experimental protocols for studying the enzyme inhibition kinetics of a novel hypothetical compound, "Angenomalin." The principles and methods described herein are broadly applicable to the characterization of other enzyme inhibitors.

Angenomalin is presented here as a case study to illustrate the complete workflow, from initial screening to detailed kinetic analysis. We will explore its inhibitory effects on a hypothetical enzyme, "Kinase X," which is implicated in a significant disease-related signaling pathway.

Overview of Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[3] The study of enzyme inhibition kinetics involves determining the inhibitor's potency (typically as IC50 or Ki values) and its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[3]

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency.

-

Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the affinity of the inhibitor for the enzyme and is a more fundamental measure of potency than the IC50.

-

Mechanism of Inhibition: Describes how the inhibitor binds to the enzyme and affects its interaction with the substrate. This is often determined by analyzing reaction rates at varying substrate and inhibitor concentrations.

Data Presentation: Inhibitory Profile of Angenomalin against Kinase X

The following tables summarize the quantitative data obtained from kinetic studies of Angenomalin against Kinase X.

Table 1: Potency of Angenomalin

| Parameter | Value | Units |

| IC50 | 75 | nM |

| Ki | 32 | nM |

Table 2: Kinetic Parameters of Kinase X in the Presence of Angenomalin

| Inhibitor Concentration (nM) | Apparent Vmax (µM/min) | Apparent Km (µM) |

| 0 (Control) | 100 | 10 |

| 25 | 102 | 18 |

| 50 | 98 | 25 |

| 100 | 101 | 40 |

Note: The data presented are hypothetical for illustrative purposes.

The observed increase in the apparent Km with little to no change in Vmax suggests that Angenomalin acts as a competitive inhibitor of Kinase X.

Experimental Protocols

Materials and Reagents

-

Kinase X (recombinant, purified)

-

Angenomalin (stock solution in DMSO)

-

ATP (substrate)

-

Peptide substrate (specific for Kinase X)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Protocol 1: Determination of Angenomalin IC50

This protocol describes a dose-response experiment to determine the IC50 value of Angenomalin.

-

Prepare Angenomalin dilutions: Create a serial dilution series of Angenomalin in DMSO, and then dilute into the assay buffer. The final concentrations should span a range from picomolar to micromolar.

-

Enzyme and Substrate Preparation: Prepare a solution of Kinase X and the peptide substrate in the assay buffer at 2X the final desired concentration.

-

Assay Plate Setup:

-

Add 5 µL of the diluted Angenomalin or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 10 µL of the 2X enzyme/peptide substrate mix to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate the Reaction: Add 10 µL of a 2.5X ATP solution (at the Km concentration) to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 25 µL of the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the Angenomalin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Mechanism of Action (MOA) Study

This protocol is designed to determine the mechanism of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.

-

Experimental Design: Set up a matrix of experiments with varying concentrations of ATP (the substrate) and Angenomalin (the inhibitor). Use a range of ATP concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed concentrations of Angenomalin (e.g., 0 nM, 25 nM, 50 nM, 100 nM).

-

Assay Procedure: Follow the steps outlined in Protocol 1 for each condition in the experimental matrix.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction velocity (luminescence signal) against the ATP concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

From the changes in apparent Km and Vmax, the Ki can be calculated using the appropriate equations for the determined mechanism of inhibition.

-

Visualizations

Signaling Pathway

Caption: Inhibition of the Kinase X signaling pathway by Angenomalin.

Experimental Workflow

Caption: Workflow for enzyme inhibition kinetic studies.

Logical Relationship of Competitive Inhibition

Caption: Model of competitive inhibition by Angenomalin.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the kinetic characterization of enzyme inhibitors, using the hypothetical compound Angenomalin as an example. By systematically determining the IC50, Ki, and mechanism of action, researchers can gain critical insights into the inhibitor's properties, guiding further optimization and development in drug discovery programs. The presented workflows are adaptable to a wide range of enzyme systems and inhibitor classes.

References

Troubleshooting & Optimization

improving Angenomalin stability in aqueous buffer

Welcome to the technical support center for Angenomalin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of Angenomalin in aqueous buffers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to enhance your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect Angenomalin stability in aqueous solutions?

A1: The stability of Angenomalin is influenced by a combination of intrinsic and extrinsic factors. Key factors include:

-

pH: The pH of the buffer solution is critical for maintaining the native conformation of Angenomalin.[1][2] Deviations from the optimal pH can lead to denaturation and aggregation.

-

Temperature: Elevated temperatures can cause thermal denaturation.[3] For long-term storage, it is generally recommended to store Angenomalin at low temperatures, such as -80°C, with a suitable cryoprotectant.[4]

-

Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions within and between Angenomalin molecules.[1]

-

Excipients: The presence of stabilizing excipients such as amino acids, sugars, and surfactants can significantly improve stability.

-

Protein Concentration: High concentrations of Angenomalin can increase the likelihood of aggregation.

-

Mechanical Stress: Agitation or shear stress during handling can lead to unfolding and aggregation.

Q2: What is the optimal pH range for storing Angenomalin?

A2: The optimal pH for Angenomalin stability is protein-specific and should be determined empirically. Generally, the pH should be kept at a point where the protein has a net charge, which helps to prevent aggregation due to repulsive electrostatic forces. A pH screening experiment is recommended to identify the ideal pH for your specific application. A common starting point is a pH around 5.0, as many peptides exhibit maximum stability in this range.

Q3: Can I add excipients to my Angenomalin formulation to improve its stability?

A3: Yes, the addition of excipients is a highly effective strategy for enhancing the stability of Angenomalin. Commonly used excipients include:

-

Amino Acids: L-arginine and L-glutamic acid can suppress aggregation and increase solubility.

-

Sugars and Polyols: Sucrose (B13894), trehalose, and mannitol (B672) are effective cryoprotectants and stabilizers.

-

Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

-

Antioxidants: If your protein is susceptible to oxidation, adding antioxidants like methionine or ascorbic acid can be beneficial.

Q4: How should I properly store and handle Angenomalin to maintain its activity?

A4: Proper handling and storage are crucial for preserving the integrity of Angenomalin.

-

Storage: For long-term storage, it is recommended to aliquot Angenomalin into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) is advisable.

-

Handling: When working with Angenomalin, avoid vigorous vortexing or shaking. Gentle mixing by inversion is preferred. Use low-protein-binding tubes and pipette tips to minimize loss due to surface adsorption.